Collagenase Selectivity Over Serine Proteases
Aranciamycin inhibits Clostridium histolyticum collagenase with an IC₅₀ of 0.37 µM while showing no inhibition of elastase or trypsin at concentrations up to 10 µM (IC₅₀ >10 µM for both), representing a >27-fold selectivity window [1]. This selectivity profile distinguishes aranciamycin from broader-spectrum protease inhibitors and establishes its utility as a collagenase-specific tool compound.
| Evidence Dimension | Enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.37 µM (collagenase); >10 µM (elastase); >10 µM (trypsin) |
| Comparator Or Baseline | Elastase (IC₅₀ >10 µM); Trypsin (IC₅₀ >10 µM) |
| Quantified Difference | >27-fold selectivity for collagenase over elastase and trypsin |
| Conditions | Cell-free enzymatic assays using purified Clostridium histolyticum collagenase, porcine pancreatic elastase, and bovine pancreatic trypsin |
Why This Matters
Selective collagenase inhibition with minimal off-target serine protease activity is critical for applications requiring clean target engagement without confounding protease interference.
- [1] Bols M, Binderup L, Hansen J, Rasmussen P. Inhibition of collagenase by aranciamycin and aranciamycin derivatives. J Med Chem. 1992;35(15):2768-2771. View Source
